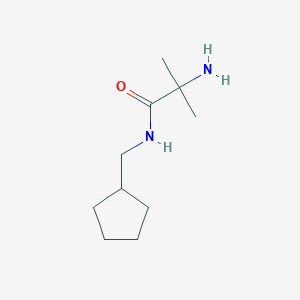![molecular formula C22H20FN7 B2852005 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine CAS No. 946290-92-2](/img/structure/B2852005.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by its atomic composition and the arrangement of those atoms. Unfortunately, the specific molecular structure of “2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine” is not clearly described in the available literature .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include attributes such as melting point, molecular weight, and solubility. Unfortunately, the specific physical and chemical properties of “this compound” are not clearly described in the available literature .Scientific Research Applications
Synthesis and Structural Analysis
Crystal Structure and Analysis : Research on compounds structurally related to "2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine" includes the study of their crystal structures and properties. For instance, the picrate salt of a piperazine-supported amine bearing a benzhydryl substituent on one of its N atoms has been examined, providing insights into its three-dimensional network through N—H⋯O hydrogen bonds and C—H⋯O contacts (Betz et al., 2011).
Synthesis Techniques : The development of synthesis methods for related compounds has been explored, including the Fe-catalyzed synthesis of flunarizine and its (Z)-isomer, demonstrating the industrial relevance and the possibilities for creating analogs of the target compound (Shakhmaev et al., 2016).
Biological and Chemical Properties
Luminescent Properties and Electron Transfer : The study of luminescent properties and photo-induced electron transfer in naphthalimide derivatives with piperazine substituent provides insights into potential applications in fluorescent probes and materials science (Gan et al., 2003).
Antimicrobial Activities : Research into the synthesis and evaluation of antimicrobial activities of new compounds, including those with 1,2,4-triazole derivatives and piperazine, sheds light on potential therapeutic applications (Bektaş et al., 2010).
Photophysical Studies and Logic Gates
Solvent-Polarity Reconfigurable Fluorescent Logic Gates : Studies on compounds featuring a piperazine unit and acting as fluorescent logic gates illustrate the versatility and innovative applications of such molecules in the development of smart materials and sensors (Gauci & Magri, 2022).
Neuroleptic Potential
CNS Agents : A series of 3-phenyl-2-piperazinyl-5H-1-benzazepines have been synthesized and evaluated for potential neuroleptic activity, indicating the breadth of pharmacological research related to compounds with piperazine units (Hino et al., 1988).
Mechanism of Action
Target of Action
The primary target of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it acts as a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport pathways. ENTs are responsible for the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and the regulation of adenosine function . By inhibiting ENTs, this compound can potentially disrupt these processes.
Pharmacokinetics
The compound’s irreversible inhibition of ents suggests that it may have a prolonged effect once administered .
Result of Action
The primary result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleoside transport . This can affect nucleotide synthesis and the regulation of adenosine function, potentially impacting various cellular processes .
Biochemical Analysis
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine vary with different dosages in animal models .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7/c23-16-6-8-18(9-7-16)29-12-14-30(15-13-29)22-27-20-19(24-10-11-25-20)21(28-22)26-17-4-2-1-3-5-17/h1-11H,12-15H2,(H,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLNPBBNUNXYGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2851924.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2851926.png)
![3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2851927.png)
![2-(Dipropylamino)-1-[3-(4-methylphenyl)-1-adamantyl]ethanone](/img/structure/B2851928.png)
![6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2851929.png)



![Ethyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2851939.png)

![6-(1,3-Benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2851943.png)

